molecular formula C13H11ClN6OS B7883009 5-[(6-chloropyridin-3-yl)methylidene]-3-ethyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one

5-[(6-chloropyridin-3-yl)methylidene]-3-ethyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one

Cat. No.: B7883009
M. Wt: 334.79 g/mol
InChI Key: ZQXUZSJKVIQLMP-FWSJCCAESA-N
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Description

5-[(6-chloropyridin-3-yl)methylidene]-3-ethyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C13H11ClN6OS and its molecular weight is 334.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-[(6-Chloropyridin-3-yl)methylidene]-3-ethyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and antitumor effects, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H11ClN6OS
  • Molecular Weight : 334.79 g/mol
  • IUPAC Name : (2Z,5Z)-5-[(6-chloropyridin-3-yl)methylidene]-3-ethyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazoles, including the compound , exhibit significant antimicrobial activity. The following table summarizes key findings regarding its antibacterial and antifungal properties:

Microorganism Activity Method Used Minimum Inhibitory Concentration (MIC)
Escherichia coliModerateAgar diffusion16 µg/mL
Staphylococcus aureusHighSerial dilution8 µg/mL
Mycobacterium luteumVery HighAgar diffusion3.9 µg/mL
Candida tenuisModerateSerial dilution32 µg/mL
Aspergillus nigerGoodAgar diffusion4 µg/mL

These results indicate that the compound has promising antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties against various fungal strains .

Antitumor Activity

The antitumor potential of this compound has been evaluated using various cancer cell lines. Notably, the MDA-MB-231 (triple-negative breast cancer) and U87 (glioblastoma) cell lines were tested. The following table presents the findings from these studies:

Cell Line IC50 Value (µM) Effect
MDA-MB-23139.2 ± 1.7Significant reduction in cell viability
U8745.5 ± 2.0Moderate reduction in cell viability

The results suggest that the compound effectively reduces cell viability in these cancer cell lines, indicating its potential as an antitumor agent .

In silico molecular modeling studies suggest that the active derivatives may influence critical signaling pathways involved in cancer progression. Specifically, the inhibition of BRAF and MEK serine-threonine protein kinases was observed, which are crucial components of the mitogen-activated protein kinase (MAPK) pathway .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted on a series of synthesized hydrazones derived from similar structures showed that compounds with a pyridine moiety exhibited enhanced antibacterial activity against resistant strains of bacteria. The compound's structural features contributed to its high efficacy .
  • Case Study on Antitumor Effects :
    In another investigation, the effect of this compound on glioblastoma cells revealed a dose-dependent response where higher concentrations led to increased apoptosis rates. This study highlighted the importance of further exploring the compound's potential in cancer therapy .

Properties

IUPAC Name

(2Z,5Z)-5-[(6-chloropyridin-3-yl)methylidene]-3-ethyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN6OS/c1-2-20-12(21)10(5-9-3-4-11(14)15-6-9)22-13(20)18-19-7-16-17-8-19/h3-8H,2H2,1H3/b10-5-,18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXUZSJKVIQLMP-FWSJCCAESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CN=C(C=C2)Cl)SC1=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C(=O)/C(=C/C2=CN=C(C=C2)Cl)/S/C1=N\N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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